1,3-Bis(2,4-difluorophenyl)urea

描述

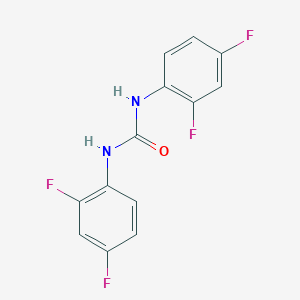

1,3-Bis(2,4-difluorophenyl)urea is an organic compound with the molecular formula C13H8F4N2O It is a derivative of urea, where two hydrogen atoms are replaced by 2,4-difluorophenyl groups

准备方法

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4-difluorophenyl)urea can be synthesized through the reaction of 2,4-difluoroaniline with phosgene, followed by the reaction with ammonia or an amine. The general reaction scheme is as follows: [ \text{2,4-Difluoroaniline} + \text{Phosgene} \rightarrow \text{2,4-Difluorophenyl isocyanate} ] [ \text{2,4-Difluorophenyl isocyanate} + \text{Ammonia or Amine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

化学反应分析

Types of Reactions

1,3-Bis(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted by other nucleophiles.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted urea derivative.

Hydrolysis: The major products are 2,4-difluoroaniline and carbon dioxide.

科学研究应用

Medicinal Chemistry

Enzyme Inhibition

1,3-Bis(2,4-difluorophenyl)urea is primarily studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is implicated in various inflammatory and cardiovascular diseases. The compound binds to the active site of sEH, preventing the hydrolysis of epoxides to diols, thus increasing the levels of epoxyeicosatrienoic acids (EETs), which exhibit anti-inflammatory and vasodilatory properties .

Case Study: Anti-inflammatory Effects

In preclinical studies, the administration of this compound in animal models has demonstrated significant reductions in markers of inflammation and improvements in vascular function. These findings suggest its potential therapeutic use in treating conditions such as hypertension and chronic inflammatory diseases.

Materials Science

Development of Advanced Materials

Due to its unique structural properties, this compound is being explored for applications in materials science. Its ability to form stable complexes and its electronic properties make it a candidate for developing advanced materials with specific optical and electronic characteristics.

Table 1: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Bis(4-chlorophenyl)urea | Chlorine instead of fluorine | Less potent than fluorinated analogs |

| 1,3-Bis(2,4-dichlorophenyl)urea | Two chlorine atoms on each phenyl ring | Different electronic properties |

| 1,3-Bis(2,4-difluorophenyl)thiourea | Sulfur replacing oxygen in urea | Altered chemical and biological properties |

The comparison highlights how the presence of fluorine enhances the stability and reactivity of this compound compared to its chlorinated counterparts.

Biological Studies

Fluorinated Compounds Interaction

Research into the interactions between fluorinated compounds like this compound and biological systems is ongoing. These studies aim to elucidate how fluorination affects bioavailability and pharmacodynamics. The compound's lipophilicity due to fluorination may enhance its absorption and distribution within biological systems .

作用机制

The mechanism of action of 1,3-Bis(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .

相似化合物的比较

1,3-Bis(2,4-difluorophenyl)urea can be compared with other similar compounds, such as:

1,3-Bis(4-chlorophenyl)urea: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

1,3-Bis(2,4-dichlorophenyl)urea: Similar to the above, but with two chlorine atoms on each phenyl ring, leading to different electronic and steric properties.

1,3-Bis(2,4-difluorophenyl)thiourea: This compound has a sulfur atom replacing the oxygen in the urea moiety, which can significantly alter its chemical and biological properties.

This compound is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research fields.

生物活性

1,3-Bis(2,4-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by empirical data and case studies.

This compound has the molecular formula CHFNO and a molecular weight of approximately 296.1889 g/mol. The presence of fluorine atoms enhances its lipophilicity and stability, making it a valuable candidate for biological applications.

The primary mechanism of action for this compound involves its inhibition of soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the hydrolysis of epoxides to diols. This inhibition results in increased levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory properties.

Inhibition of Enzymes

- Soluble Epoxide Hydrolase (sEH) : Studies indicate that this compound acts as a potent inhibitor of sEH, which plays a crucial role in fatty acid metabolism. The inhibition leads to enhanced EET levels that can mitigate inflammation and promote vasodilation.

Cellular Endocytosis Inhibition

Research indicates that derivatives of this compound can inhibit cellular endocytosis. This property could be leveraged in treating various diseases where endocytosis plays a critical role .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Bis(4-chlorophenyl)urea | Chlorine instead of fluorine | Varies; less potent than fluorinated analogs |

| 1,3-Bis(2,4-dichlorophenyl)urea | Two chlorine atoms on each phenyl ring | Different electronic properties |

| 1,3-Bis(2,4-difluorophenyl)thiourea | Sulfur replacing oxygen in urea | Altered chemical and biological properties |

The fluorinated compound demonstrates enhanced stability and reactivity due to the electronegative nature of fluorine compared to chlorine.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. The compound's ability to increase EET levels correlated with decreased edema and improved vascular function.

In Vitro Studies on Endocytosis

In vitro assays revealed that at concentrations as low as 10 µM, this compound effectively inhibited clathrin-mediated endocytosis without exhibiting cytotoxic effects. This positions it as a potential therapeutic agent for diseases involving dysregulated endocytosis .

属性

IUPAC Name |

1,3-bis(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUETVEFQZBLGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352575 | |

| Record name | 1,3-bis(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581-06-2 | |

| Record name | 1,3-bis(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。